4-(3,4-DICHLOROBENZENESULFONYL)-4-METHYLPENTAN-2-ONE
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Overview
Description
4-(3,4-DICHLOROBENZENESULFONYL)-4-METHYLPENTAN-2-ONE is a chemical compound characterized by the presence of a sulfonyl group attached to a dichlorobenzene ring and a methylpentanone structure
Preparation Methods
The synthesis of 4-(3,4-DICHLOROBENZENESULFONYL)-4-METHYLPENTAN-2-ONE typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methylpentan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
4-(3,4-DICHLOROBENZENESULFONYL)-4-METHYLPENTAN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles, such as amines or thiols, forming new derivatives with different functional groups.
Scientific Research Applications
4-(3,4-DICHLOROBENZENESULFONYL)-4-METHYLPENTAN-2-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-DICHLOROBENZENESULFONYL)-4-METHYLPENTAN-2-ONE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
4-(3,4-DICHLOROBENZENESULFONYL)-4-METHYLPENTAN-2-ONE can be compared with other similar compounds, such as:
3,4-Dichlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,5-Dichlorobenzenesulfonyl chloride: Another related compound with similar reactivity but different substitution pattern on the benzene ring.
4-Chlorobenzenesulfonyl chloride: A simpler analog with only one chlorine substituent, used in similar synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)sulfonyl-4-methylpentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O3S/c1-8(15)7-12(2,3)18(16,17)9-4-5-10(13)11(14)6-9/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNONKNYXMSFUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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